(S,S)-trans-1-Deshydroxy Rasagiline is a compound related to Rasagiline, a well-known irreversible inhibitor of monoamine oxidase B (MAO-B) used primarily in the treatment of Parkinson's disease. This compound is significant due to its structural characteristics and potential pharmacological properties. Rasagiline itself is derived from the racemic mixture AGN-1135, with the (R)-enantiomer exhibiting most of the therapeutic effects. The (S,S)-trans-1-Deshydroxy variant is of interest for its potential differences in activity and selectivity compared to its parent compound.
(S,S)-trans-1-Deshydroxy Rasagiline belongs to the class of propargylamines, which are characterized by their propargyl group (-C≡C-CH2-) attached to an amine. This compound is classified under the category of MAO-B inhibitors, which play a crucial role in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B is particularly beneficial in neurodegenerative disorders like Parkinson's disease, where dopamine levels are significantly reduced.
The synthesis of (S,S)-trans-1-Deshydroxy Rasagiline can be achieved through several chemical pathways, often starting from simpler propargylamine derivatives. One common synthetic route involves:
The synthesis must ensure high enantiomeric purity to achieve the desired pharmacological effects while minimizing side effects associated with other enantiomers.
(S,S)-trans-1-Deshydroxy Rasagiline has a molecular formula of CHN, with a molecular weight of approximately 171.238 g/mol. The structure features a propargyl group linked to an indanamine core, which contributes to its biological activity.
Key structural characteristics include:
(S,S)-trans-1-Deshydroxy Rasagiline undergoes various chemical reactions typical for amines and propargyl compounds. Key reactions include:
These reactions are crucial for understanding how modifications to the compound can enhance or diminish its therapeutic effects.
The primary mechanism through which (S,S)-trans-1-Deshydroxy Rasagiline exerts its effects involves irreversible inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B:
The selectivity for MAO-B over MAO-A minimizes side effects related to dietary amines, making it a safer option for patients.
(S,S)-trans-1-Deshydroxy Rasagiline exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic delivery.
(S,S)-trans-1-Deshydroxy Rasagiline holds promise not only as a treatment for Parkinson's disease but also in research settings focusing on neuroprotection and neurodegenerative disease mechanisms. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation into other neurological disorders where dopamine deficiency is implicated.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2